molecular formula C23H22F2N2O3S B2974180 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide CAS No. 868676-79-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide

Cat. No.: B2974180
CAS No.: 868676-79-3
M. Wt: 444.5
InChI Key: VLFIDVUKYDUKFP-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a benzyl(propan-2-yl)sulfamoyl group and a 2,4-difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzamide is then functionalized with the benzyl(propan-2-yl)sulfamoyl group and the 2,4-difluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic processes it regulates.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-sulfamoyl-benzamide: Shares a similar benzamide core but lacks the 2,4-difluorophenyl group.

    4-[benzyl(propan-2-yl)sulfamoyl]butanoic acid: Contains a similar sulfamoyl group but differs in the overall structure and functional groups.

Uniqueness

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both the benzyl(propan-2-yl)sulfamoyl group and the 2,4-difluorophenyl group, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O3S/c1-16(2)27(15-17-6-4-3-5-7-17)31(29,30)20-11-8-18(9-12-20)23(28)26-22-13-10-19(24)14-21(22)25/h3-14,16H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFIDVUKYDUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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